Dichlorprop-butotyl

Phenoxy herbicide Ester pro-herbicide Lipophilicity

Dichlorprop-butotyl (CAS 53404-31-2; 2-butoxyethyl (RS)-2-(2,4-dichlorophenoxy)propionate) is a synthetic auxin herbicide belonging to the aryloxyalkanoic acid (phenoxypropionic) class. It functions as a systemic, post-emergence herbicide absorbed through leaves and translocated to roots, where it disrupts normal plant growth processes via uncontrolled cell division and elongation.

Molecular Formula C15H20Cl2O4
Molecular Weight 335.2 g/mol
CAS No. 53404-31-2
Cat. No. B166033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorprop-butotyl
CAS53404-31-2
Synonyms2,4-DP butoxyethyl ester
2-(2,4-dichlorophenoxy)propionic acid butoxyethyl este
Molecular FormulaC15H20Cl2O4
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C15H20Cl2O4/c1-3-4-7-19-8-9-20-15(18)11(2)21-14-6-5-12(16)10-13(14)17/h5-6,10-11H,3-4,7-9H2,1-2H3
InChIKeyNCMJQZVNCFTQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.049 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorprop-butotyl (CAS 53404-31-2): A Butoxyethyl Ester Auxin Herbicide for Cereal Broadleaf Weed Control


Dichlorprop-butotyl (CAS 53404-31-2; 2-butoxyethyl (RS)-2-(2,4-dichlorophenoxy)propionate) is a synthetic auxin herbicide belonging to the aryloxyalkanoic acid (phenoxypropionic) class [1]. It functions as a systemic, post-emergence herbicide absorbed through leaves and translocated to roots, where it disrupts normal plant growth processes via uncontrolled cell division and elongation [2]. The compound is primarily deployed for selective control of annual and perennial broadleaf weeds in cereal crops including wheat and barley, as well as in non-crop situations such as rights-of-way and industrial sites [3]. As a butoxyethyl ester derivative of dichlorprop, the compound exhibits optical isomerism due to a chiral center in the propionic acid moiety, with the (R)-enantiomer being the biologically active form [4].

Why Dichlorprop-butotyl Cannot Be Freely Substituted by Other Phenoxy Herbicide Esters or Free Acids


Within the phenoxy herbicide class, substitution between ester derivatives and their parent acids is not straightforward due to fundamentally divergent physicochemical properties that govern uptake, translocation, and formulation behavior. Dichlorprop-butotyl exhibits an estimated log Kow of 4.52 and estimated water solubility of 1.049 mg/L at 25°C , while the parent free acid dichlorprop demonstrates substantially different partitioning behavior (log P approximately 1.5–2.5 for the acid form based on class-level inference) and markedly higher water solubility in salt formulations. These differences directly impact foliar penetration rates, rainfastness, and systemic mobility within target plants [1]. Furthermore, the butoxyethyl ester serves as a pro-herbicide requiring metabolic hydrolysis to release the active acid moiety—a rate-limiting step that varies with plant species, temperature, and formulation additives . Procurement decisions must therefore account for target weed spectrum, crop safety requirements, and application timing windows rather than assuming functional interchangeability among dichlorprop variants or with other phenoxy esters such as 2,4-D butoxyethyl ester.

Quantitative Differentiation Evidence for Dichlorprop-butotyl (CAS 53404-31-2) Versus Closest Analogs


Ester Moiety Size and Lipophilicity: Butoxyethyl Versus Ethylhexyl and Methyl Esters

Dichlorprop-butotyl contains a butoxyethyl ester moiety (2-butoxyethyl group; C6H13O2 side chain) that confers distinct lipophilicity compared to other commercial phenoxy ester derivatives . The estimated log Kow of 4.52 for dichlorprop-butotyl positions it between the less lipophilic methyl/ethyl esters (log Kow ~2.5–3.5 for 2,4-D methyl ester) and the more lipophilic 2-ethylhexyl ester (log Kow ~6.0 for 2,4-D 2-ethylhexyl ester, cross-study comparable) [1]. This intermediate lipophilicity represents a formulation-driven balance: sufficient to enhance cuticular penetration relative to free acids, yet not so high as to cause excessive binding to epicuticular waxes or volatility-driven off-target movement. The butoxyethyl group also introduces an ether oxygen in the ester side chain (CCCCOCCO-), which modifies hydrogen-bonding capacity and may influence hydrolysis kinetics relative to simple alkyl esters .

Phenoxy herbicide Ester pro-herbicide Lipophilicity Foliar uptake

Commercial Formulation Concentration: Dichlorprop-butotyl at 11.7% in Woody Plant Herbicide Products

Dichlorprop-butotyl is incorporated as an active ingredient at 11.7% by weight in commercial woody plant herbicide formulations, specifically in the Weedone Brand CB Woody Plant Herbicide product [1]. This formulation also contains 2,4-D esters at 11.9% and naphthalene at 4.5% as a synergist or solvent component, representing a multi-component auxinic herbicide blend [2]. The presence of dichlorprop-butotyl alongside 2,4-D esters reflects a formulated synergy targeting woody brush species where the dichlorprop component provides complementary activity against certain perennial broadleaf species not optimally controlled by 2,4-D alone. The oral LD50 (rat) of this formulated mixture is 2058 mg/kg [3]. For procurement purposes, this established commercial concentration provides a benchmark for formulating equivalent tank-mix ratios when sourcing the technical-grade active ingredient.

Herbicide formulation Woody plant control Commercial product composition

Analytical Reference Standard Purity: >99.0% (HPLC) for Residue Quantification

Dichlorprop-butotyl is commercially available as an analytical reference standard with HPLC purity exceeding 99.0% and overall purity >99.0%, with lot-specific Certificates of Analysis provided . The standard is supplied as neat material in 25 mg glass bottle packaging, with documented storage conditions of 2–8°C (refrigerated) and a shelf life of 24 months . This purity specification meets ISO 9001 production standards for reference materials and supports LC-MS/MS and GC-MS quantification from calibration to confirmation, including recovery checks, linearity studies, and method validation tasks . For laboratories performing residue monitoring in cereal commodities or environmental fate studies, this certified purity level enables traceable calibration curves and defensible quantification across instruments and matrices .

Analytical chemistry Reference standard HPLC purity Residue analysis

Mammalian Acute Oral Toxicity: LD50 825 mg/kg (Rat) for Dichlorprop Moiety

The acute oral LD50 for the dichlorprop moiety (as represented by dichlorprop acid data applied to the ester) is 825 mg/kg in rats, classified as moderate acute oral toxicity [1]. This value derives from pesticide manual and hard-copy reference book sources (L3 data quality rating: unverified data of known source) and serves as the basis for mammalian toxicological assessment of dichlorprop-butotyl pending full ester-specific acute toxicity studies [2]. For context, the formulated product containing dichlorprop-butotyl at 11.7% exhibits an oral LD50 of 2058 mg/kg in rats, reflecting the dilution effect of the formulation matrix [3]. The long-term (chronic) oral NOAEL is 11.0 mg/kg bw/day in a rat 2-year study, representing verified regulatory data (A4 quality rating) [4].

Toxicology Acute oral toxicity Safety assessment LD50

Primary Application Scenarios for Dichlorprop-butotyl (CAS 53404-31-2) in Research and Industrial Settings


Post-Emergence Broadleaf Weed Control in Cereal Crops (Wheat and Barley)

Dichlorprop-butotyl is deployed as a systemic post-emergence herbicide for selective control of annual and perennial broadleaf weeds in wheat and barley production systems [1]. Target weed species include Canada thistle (Cirsium arvense), cocklebur (Xanthium spp.), ragweeds (Ambrosia spp.), pigweed (Amaranthus spp.), shepherd's purse (Capsella bursa-pastoris), stinkweed (Thlaspi arvense), lambsquarter (Chenopodium album), goosefoot (Chenopodium spp.), and wild mustard (Sinapis arvensis) [2]. The intermediate lipophilicity of the butoxyethyl ester (log Kow 4.52) supports foliar penetration while maintaining systemic translocation to roots for perennial weed control. Procurement for this scenario should specify technical-grade material for formulation into emulsifiable concentrate (EC) products.

Woody Plant and Brush Control in Rights-of-Way and Non-Crop Areas

As documented in commercial formulations containing 11.7% dichlorprop-butotyl, the compound is utilized for woody plant and brush control in non-crop situations including rights-of-way, commercial sites, industrial sites, fencerows, forest lands, conifer release, and utility corridors [3]. The formulation synergistically combines dichlorprop-butotyl with 2,4-D esters (11.9%) to broaden the spectrum of susceptible woody brush species [4]. Application sites approved for products containing dichlorprop-butotyl include aerial application, tank mix scenarios, and ground-based spraying for vegetation management in jack pine, red pine, and white pine stands [5].

Analytical Reference Standard for Pesticide Residue Quantification in Food and Environmental Matrices

Dichlorprop-butotyl reference standard (>99.0% HPLC purity) is essential for LC-MS/MS and GC-MS quantification in regulated laboratories performing residue control programs, food safety monitoring (cereal commodities), and environmental fate studies . Applications include calibration solution preparation, method validation, recovery checks, linearity studies, matrix effect assessment, and confirmatory analysis in multi-residue workflows . The standard is suitable for proficiency testing and system suitability verification, with lot-specific Certificates of Analysis and 24-month shelf life under refrigerated storage (2–8°C) .

Metabolism Studies of Phenoxy Ester Pro-Herbicides in Target and Non-Target Plants

Dichlorprop-butotyl serves as a model pro-herbicide for investigating the metabolic hydrolysis of phenoxyalkanoic acid esters to their active free acid forms . The butoxyethyl ester undergoes enzymatic or chemical hydrolysis to release dichlorprop acid, the active auxinic moiety. Research applications include studies of esterase activity in target versus crop species as a basis for selectivity, enantioselective metabolism of chiral aryloxypropionate herbicides [6], and comparative uptake/translocation kinetics among ester variants. The analytical reference standard supports precise quantification of parent compound and metabolites in plant tissue matrices .

Technical Documentation Hub

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